Thifensulfuron
Overview
Description
Thifensulfuron is a sulfonylurea herbicide primarily used for post-emergence control of broadleaf weeds and some grass species in various crops, including cereals, soybeans, and tomatoes . It was first reported in 1985 and approved for use in 1988 . This compound works by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of essential branched-chain amino acids in plants .
Mechanism of Action
Target of Action
Thifensulfuron primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for protein synthesis and plant growth .
Mode of Action
This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis. The disruption in protein synthesis eventually leads to the cessation of cell division and plant growth, causing the death of the plant .
Biochemical Pathways
Upon absorption by the plant, this compound undergoes a primary metabolic pathway known as deesterification . The initial degradation products of this compound are its de-esterified derivatives . This de-esterification process renders this compound herbicidally inactive .
Pharmacokinetics
It’s known that this compound is absorbed through the foliage of plants . Once absorbed, it is distributed within the plant, where it inhibits the ALS enzyme and disrupts amino acid synthesis . The compound is metabolized via deesterification
Result of Action
The primary result of this compound’s action is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, this compound halts protein synthesis, leading to a cessation of cell division . This disruption in the plant’s normal biological processes eventually leads to the plant’s death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thifensulfuron is synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with various reagents to form the final sulfonylurea structure . The key steps include:
Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting 2-thiophenecarboxylic acid with appropriate reagents.
Sulfonylation: The thiophene derivative is then sulfonylated to introduce the sulfonylurea group.
Final Assembly: The final product is obtained by reacting the sulfonylated thiophene with a triazinylamine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory preparation but optimized for efficiency and yield. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization and filtration.
Formulation: The purified this compound is formulated into various products, such as water-dispersible granules, for agricultural use.
Chemical Reactions Analysis
Types of Reactions: Thifensulfuron undergoes several types of chemical reactions, including:
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of this compound acid.
Photodegradation: Exposure to light can cause photodegradation, resulting in the cleavage of the sulfonylurea bridge and hydroxylation of the methoxy group.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Photodegradation: Occurs under UV light in the presence of natural clays like kaolinite and montmorillonite.
Major Products:
This compound Acid: Formed through hydrolysis.
Photoproducts: Various photoproducts are formed through photodegradation, including hydroxylated derivatives.
Scientific Research Applications
Thifensulfuron has several scientific research applications:
Agriculture: Widely used as a herbicide to control weeds in crops like wheat, barley, oats, maize, and soybeans.
Environmental Studies: Studied for its environmental impact, including its behavior in soil and water systems.
Biological Research: Used to study herbicide resistance mechanisms in plants and the metabolic pathways involved in detoxification.
Comparison with Similar Compounds
Thifensulfuron-methyl: A methyl ester derivative of this compound, used for similar applications.
Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action but different chemical structure.
Metsulfuron-methyl: A related compound with broader weed control spectrum.
Uniqueness: this compound is unique due to its specific activity against certain broadleaf weeds and its relatively low use rates compared to other herbicides. Its selectivity and effectiveness in various crops make it a valuable tool in integrated weed management .
Properties
IUPAC Name |
3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O6S2/c1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQVLXUKHKNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058185 | |
Record name | Thifensulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79277-67-1 | |
Record name | Thifensulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79277-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thifensulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079277671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thifensulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIFENSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1O5RY2GKC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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